![molecular formula C22H17BrN4O2S B2820959 4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide CAS No. 422287-30-7](/img/no-structure.png)
4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a benzamide group, and a pyridine ring. The bromine atom on the quinazolinone ring would be a significant feature, as halogens are often involved in molecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom could be involved in substitution reactions, while the carbonyl groups in the quinazolinone and benzamide moieties could participate in condensation or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity . The carbonyl groups and nitrogen atoms could also influence its polarity and solubility .Applications De Recherche Scientifique
Synthesis and Antitumor Properties
- A study focused on the synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, highlights the potential of such compounds in cancer treatment. These analogues were designed to increase aqueous solubility for better in vivo evaluation, with some showing significantly higher cytotoxicity than CB30865, retaining unique biochemical characteristics like delayed, non-phase-specific cell-cycle arrest (Bavetsias et al., 2002).
Antiviral and Cytotoxic Activities
- Novel 2,3-disubstitutedquinazolin-4(3H)-ones have been synthesized and evaluated for in vitro antiviral activity against HIV, HSV, and vaccinia viruses. A specific derivative exhibited notable antiviral activity against Herpes simplex and vaccinia viruses, demonstrating the potential of quinazolinone derivatives in antiviral research (Selvam et al., 2010).
Analgesic Activity
- Research into pyrazoles and triazoles bearing a quinazoline moiety explored their synthesis and analgesic activity. This study illustrates the diverse pharmacological applications of quinazolinone derivatives, including potential uses in pain management (Saad et al., 2011).
Antioxidant Activity
- Fused heterocyclic compounds derived from a tetrahydropyrimidine derivative have been investigated for their antioxidant activities. This research underscores the importance of quinazolinone derivatives in developing new antioxidant agents (Salem et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazoline-3-carbaldehyde with N-(pyridin-2-ylmethyl)benzamide in the presence of a suitable base and solvent.", "Starting Materials": [ "6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazoline-3-carbaldehyde", "N-(pyridin-2-ylmethyl)benzamide", "Suitable base", "Solvent" ], "Reaction": [ "To a stirred solution of 6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazoline-3-carbaldehyde (1.0 equiv) in a suitable solvent, a solution of N-(pyridin-2-ylmethyl)benzamide (1.2 equiv) in the same solvent is added dropwise at room temperature.", "The reaction mixture is stirred at room temperature for 24 hours.", "The reaction mixture is then quenched with water and extracted with a suitable organic solvent.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography to afford the desired compound as a solid." ] } | |
Numéro CAS |
422287-30-7 |
Nom du produit |
4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide |
Formule moléculaire |
C22H17BrN4O2S |
Poids moléculaire |
481.37 |
Nom IUPAC |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H17BrN4O2S/c23-16-8-9-19-18(11-16)21(29)27(22(30)26-19)13-14-4-6-15(7-5-14)20(28)25-12-17-3-1-2-10-24-17/h1-11H,12-13H2,(H,25,28)(H,26,30) |
Clé InChI |
KGOKQSCMUNSNRE-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2820876.png)
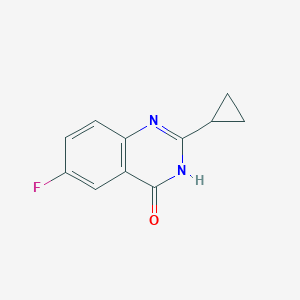
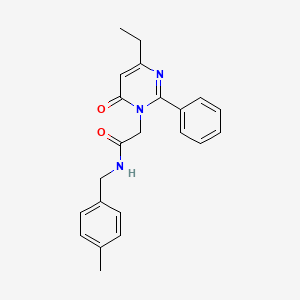
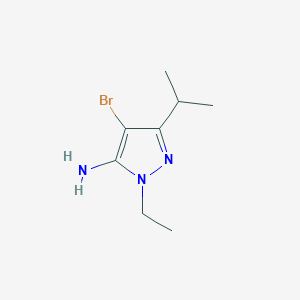

![2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820885.png)
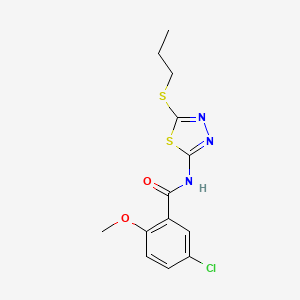

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2820889.png)
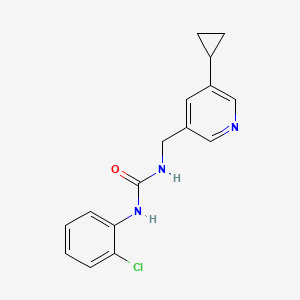
![Methyl (2S,5S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]-5-phenylpyrrolidine-2-carboxylate](/img/structure/B2820894.png)
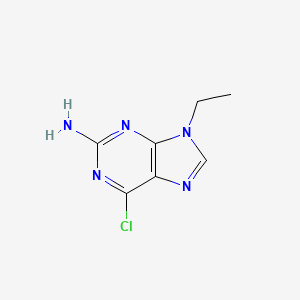
![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)
![2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820898.png)